

# Enalapril vs. Lisinopril: A Comparative Analysis of Endothelial Function Modulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors **enalapril** and lisinopril, with a specific focus on their effects on endothelial function. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in their understanding of the nuanced differences between these two widely prescribed medications.

## **Executive Summary**

Both **enalapril** and lisinopril are effective antihypertensive agents that exert their primary effects through the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). While both drugs demonstrate efficacy in blood pressure reduction, recent evidence suggests differing impacts on endothelial function. A 2023 prospective study by Nagy et al. found that while both **enalapril** and lisinopril effectively lowered blood pressure in newly diagnosed hypertensive patients, only **enalapril** significantly improved endothelial function as measured by flow-mediated dilation (FMD).[1] This guide will delve into the experimental data and methodologies from this and other relevant studies to provide a comprehensive comparison.

# Data Presentation: Enalapril vs. Lisinopril on Vascular Parameters



The following tables summarize the quantitative data from a comparative study by Nagy et al. (2023), which investigated the effects of **enalapril** and lisinopril on various vascular parameters in hypertensive patients.

Table 1: Effects on Flow-Mediated Dilation (FMD) and Intima-Media Thickness (IMT)

| Parameter        | Enalapril (n=17) | Lisinopril (n=16) |
|------------------|------------------|-------------------|
| FMD (%)          |                  |                   |
| Before Treatment | 6.7 ± 0.6        | 7.5 ± 0.7         |
| After Treatment  | 8.8 ± 0.8*       | 7.7 ± 0.6         |
| IMT (mm)         |                  |                   |
| Before Treatment | 0.55 ± 0.02      | 0.56 ± 0.03       |
| After Treatment  | 0.55 ± 0.02      | 0.56 ± 0.02       |

<sup>\*</sup>p < 0.05 compared to before treatment. Data are presented as mean  $\pm$  SEM.[1]

Table 2: Effects on Augmentation Index (Aix) and Pulse Wave Velocity (PWV)

| Parameter        | Enalapril (n=17) | Lisinopril (n=16) |
|------------------|------------------|-------------------|
| Aix (%)          |                  |                   |
| Before Treatment | 25.8 ± 3.4       | 29.1 ± 3.2        |
| After Treatment  | 22.1 ± 3.9       | 27.5 ± 3.4        |
| PWV (m/s)        |                  |                   |
| Before Treatment | 8.3 ± 0.4        | $8.9 \pm 0.5$     |
| After Treatment  | $7.9 \pm 0.4$    | 8.5 ± 0.5         |

Data are presented as mean ± SEM.[1]

Table 3: Effects on Blood Pressure



| Parameter                      | Enalapril | Lisinopril |
|--------------------------------|-----------|------------|
| Aortic Systolic BP (mmHg)      |           |            |
| Before Treatment               | 139 ± 4   | 143 ± 4    |
| After Treatment                | 128 ± 4   | 134 ± 4    |
| Aortic Diastolic BP (mmHg)     |           |            |
| Before Treatment               | 91 ± 3    | 94 ± 3     |
| After Treatment                | 83 ± 3    | 87 ± 3     |
| Peripheral Systolic BP (mmHg)  |           |            |
| Before Treatment               | 149 ± 4   | 153 ± 4    |
| After Treatment                | 137 ± 4   | 142 ± 4    |
| Peripheral Diastolic BP (mmHg) |           |            |
| Before Treatment               | 94 ± 3    | 97 ± 3     |
| After Treatment                | 86 ± 3    | 89 ± 3     |

<sup>\*</sup>p < 0.05 compared to before treatment. Data are presented as mean  $\pm$  SEM.[1]

## Comparative Effects on Endothelial Dysfunction Markers

While direct comparative studies are limited, individual studies provide insights into the effects of **enalapril** and lisinopril on key markers of endothelial dysfunction.

Nitric Oxide (NO) Bioavailability:

Enalapril: Studies have shown that enalapril treatment can increase nitric oxide production.
 One study in patients with essential hypertension demonstrated a significant increase in serum reactive nitrite intermediates (a marker of NO production) after treatment with enalapril (from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL).[2][3] Another study found



that **enalapril** significantly increased the NO release rate from the lungs in normotensive subjects.[4][5]

• Lisinopril: Research suggests that lisinopril also enhances the effects of nitric oxide. One study indicated that chronic treatment with lisinopril in spontaneously hypertensive rats, while reducing the relative contribution of NO alone, enhanced the combined effect of nitric oxide and potassium channels, leading to greater endothelium-dependent relaxation.[6]

Endothelin-1 (ET-1), Adhesion Molecules, and Inflammatory Markers:

- Enalapril: Enalapril has been shown to attenuate endothelin-1-induced hypertension.[7] It has also been demonstrated to prevent the angiotensin II-induced up-regulation of endothelial adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 in mice.[8] Furthermore, some ACE inhibitors have been shown to reduce levels of C-reactive protein (CRP).[9]
- Lisinopril: In a study on passive Heymann nephritis in rats, lisinopril treatment reduced
  exaggerated urinary endothelin-1 levels by 40%.[10] Another study in hypertensive patients
  showed that lisinopril treatment significantly decreased high-sensitivity C-reactive protein
  (hs-CRP) levels.[11][12]

## **Experimental Protocols**

This section details the methodologies employed in the key cited studies to assess endothelial function and related parameters.

# Flow-Mediated Dilation (FMD) Measurement (Nagy et al., 2023)

- Patient Preparation: Patients were required to fast for at least 6 hours and abstain from caffeine and smoking for 12 hours prior to the measurement.
- Procedure:
  - Patients rested in a supine position for 10 minutes in a quiet, temperature-controlled room.



- The brachial artery of the non-dominant arm was scanned in a longitudinal section using a high-resolution ultrasound system equipped with a 7.5 MHz linear array transducer.
- Baseline diameter of the brachial artery was measured.
- A blood pressure cuff was placed on the forearm and inflated to 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce reactive hyperemia.
- The cuff was then deflated, and the brachial artery diameter was continuously monitored for 3 minutes.
- FMD was calculated as the percentage change in the peak vessel diameter from the baseline diameter.[1]

# Measurement of Serum Nitric Oxide Metabolites (Jain et al., 2001)

- Sample Collection: Venous blood samples were collected from patients before and after treatment with enalapril.
- Procedure:
  - Serum was separated by centrifugation.
  - Serum reactive nitrite intermediates (RNI) were measured as an indicator of nitric oxide production.
  - The assay is based on the Griess reaction, which involves the diazotization of sulfanilamide by nitric acid in an acidic medium and subsequent coupling with N-(1naphthyl)ethylenediamine to form a colored azo compound.
  - The absorbance of the colored product was measured spectrophotometrically at 540 nm.
  - The concentration of RNI was determined from a standard curve prepared with sodium nitrite.[2][3]



# Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow described in this guide.



Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.





Click to download full resolution via product page

Caption: Signaling pathway of ACE inhibitors in improving endothelial function.





Click to download full resolution via product page

Caption: Experimental workflow for the assessment of flow-mediated dilation.

## Conclusion



The available evidence suggests that while both **enalapril** and lisinopril are effective in lowering blood pressure, **enalapril** may offer superior benefits in improving endothelial function, as demonstrated by its significant effect on flow-mediated dilation.[1] The lipophilicity of **enalapril**, allowing for greater tissue penetration, has been proposed as a potential reason for this difference.[1] However, both drugs have been shown to positively influence markers of endothelial health, such as nitric oxide bioavailability and levels of endothelin-1 and inflammatory markers. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their effects on a broader range of endothelial dysfunction markers. This guide provides a summary of the current understanding to aid in the design of future research and in the evaluation of these two important therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enalapril acts through release of nitric oxide in patients with essential hypertension -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of enalapril on exhaled nitric oxide in normotensive and hypertensive subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Enalapril attenuates endothelin-1-induced hypertension via increased kinin survival -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enalapril attenuates angiotensin II-induced atherosclerosis and vascular inflammation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]



- 10. Combining lisinopril and l-arginine slows disease progression and reduces endothelin-1 in passive Heymann nephritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public.pensoft.net [public.pensoft.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Enalapril vs. Lisinopril: A Comparative Analysis of Endothelial Function Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671234#enalapril-versus-lisinopril-a-comparative-study-on-endothelial-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com